molecular formula C17H14O B150790 Dibenzylideneacetone CAS No. 35225-79-7

Dibenzylideneacetone

Cat. No.: B150790
CAS No.: 35225-79-7
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-PHEQNACWSA-N
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Description

Dibenzylideneacetone, also known as dibenzalacetone, is an organic compound with the chemical formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound was first synthesized in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède . This compound is commonly used in organic chemistry as a ligand in organometallic chemistry and as a component in sunscreens .

Mechanism of Action

Dibenzylideneacetone (DBA) is an organic compound with the formula C17H14O . It is a pale-yellow solid insoluble in water, but soluble in ethanol . This compound has been studied for various applications, including as a component in sunscreens and as a ligand in organometallic chemistry .

Target of Action

DBA has been identified as a small molecule inhibitor of Botrytis cinerea chitinase . Chitinase is an enzyme that breaks down chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose. This enzyme plays a crucial role in the life cycle of many organisms, including fungi. Therefore, inhibiting chitinase can disrupt the growth and development of these organisms .

Mode of Action

DBA interacts with its target, chitinase, by binding to the enzyme and inhibiting its activity . This interaction prevents the breakdown of chitin, disrupting the normal life cycle of fungi like Botrytis cinerea .

Biochemical Pathways

The primary biochemical pathway affected by DBA is the chitin degradation pathway. By inhibiting chitinase, DBA prevents the breakdown of chitin, a key component of the cell walls of fungi . This disruption can lead to the inhibition of fungal growth and development .

Pharmacokinetics

It is known that dba is insoluble in water but soluble in ethanol This suggests that DBA may have good bioavailability when administered in a suitable solvent

Result of Action

The primary result of DBA’s action is the inhibition of fungal growth and development. Specifically, DBA has been shown to inhibit the growth of Botrytis cinerea, a type of fungus . By inhibiting chitinase, DBA disrupts the normal life cycle of this fungus, preventing it from growing and spreading .

Action Environment

The action of DBA can be influenced by various environmental factors. For example, the solubility of DBA in different solvents can affect its bioavailability and, consequently, its efficacy . Additionally, DBA has been shown to be a potent inhibitor of Botrytis cinerea, suggesting that it may be particularly effective in environments where this fungus is present

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature. The product is then recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route. Benzaldehyde and acetone are mixed in a large reactor with an alkaline catalyst. The reaction mixture is then cooled, and the product is filtered and purified through recrystallization. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Dibenzylideneacetone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Cycloaddition: Sunlight or ultraviolet light is used to initiate the reaction.

Major Products:

Comparison with Similar Compounds

Dibenzylideneacetone is often compared with other similar compounds such as:

This compound stands out due to its unique applications in organometallic chemistry and its potential in medical research, particularly in cancer treatment .

Properties

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one
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InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WMKGGPCROCCUDY-PHEQNACWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Source PubChem
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DSSTOX Substance ID

DTXSID0060224, DTXSID401274418
Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
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Record name (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one
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Molecular Weight

234.29 g/mol
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Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS]
Record name trans,trans-Dibenzalacetone
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CAS No.

35225-79-7, 538-58-9
Record name (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one
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Record name Dibenzalacetone
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Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
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Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
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Record name (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one
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Record name 1,5-diphenylpenta-1,4-dien-3-one
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Synthesis routes and methods I

Procedure details

To an aqueous solution of sodium hydroxide (200 grams (g) in one liter of water) was added ethanol (1.6 liters; purity greater than 95%) and the resultant mixture was stirred well. Another mixture having acetone (29 g) and benzaldehyde (106 g) was added to this solution under stirring. A yellow colored precipitate was observed. The stirring was continued for about 15 minutes (min). Subsequently additional acetone (29 g) and benzaldehyde (106 g) were added and the mixture was stirred for another 45 min. The yellow colored precipitate was separated by filtration, washed with water (2 liters), and dried at room temperature to get 223 g of crude dibenzalacetone. Melting point of the compound was obtained as 104-106° C. This product was used in the next step without further purification.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
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Quantity
106 g
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reactant
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106 g
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29 g
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29 g
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reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Benzaldehyde (1b, 2.54 ml, 25.0 mmol) and acetone (19, 0.90 ml, 12.2 mmol) were combined in ethanol (20 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (2.50 g, 62.5 mmol) and water (25 ml) was added and the solution stirred for 3 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethanol to afford 2.35 g (82%) of yellow crystals: mp 110-112° C. [expected mp 112-114° C.]; 1H NMR: δ 7.07 (d, 2H, J=15.9 Hz), 7.40 (m, 8H), 7.61 (m, 2H), 7.73 (d, 2H, J=15.9 Hz); 13C NMR: δ 125.4, 128.3, 12.9, 130.4, 134.7, 143.2, 188.7.
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
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reactant
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Quantity
2.5 g
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reactant
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Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods III

Procedure details

A slurry of 3-bromopyridine (19 g, 120 mmol), 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (40 g, 150 mmol) and KF (23 g, 396 mmol) in THF (600 ml) and water (30 ml) was degassed with nitrogen for 10 min, then treated with tris(dibenzylideneacetone)-dipalladium(0) (2.2 g, 2.4 mmol) followed by tri-tert-butylphosphine (0.2 M solution in 1,4-dioxane; 2.4 ml, 0.48 mmol), and the reaction was stirred mechanically at ambient temperature for 30 min. The mixture was then heated at 50° C. for 1 h before being cooled to ambient temperature. The reaction was poured into ice-cold 0.5 N aqueous NaOH solution and stirred for 1 h. The solid product was collected by filtration, washed with water, allowed to dry under suction, then washed with isohexane and dried to give 3-(2-fluoro-5-nitrophenyl)pyridine as a grey solid (26.2 g, contaminated with dibenzylideneacetone): δH (400 MHz, CDCl3) 7.37 (1H, t, J 9), 7.45 (1H, ddd, J 8, 5 and 1), 7.89-7.93 (1H, m), 8.28-8.33 (1H, m), 8.40 (1H, dd, J 7 and 3), 8.71 (1H, d, J 4), 8.84 (1H, s).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
40 g
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reactant
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23 g
Type
reactant
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600 mL
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reactant
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30 mL
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solvent
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Quantity
2.4 mL
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[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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